3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is a chemical compound that features a unique combination of a cyclopropylmethyl group, a fluorophenyl group, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylmethyl Sulfanyl Intermediate: This step involves the reaction of cyclopropylmethyl bromide with sodium sulfide to form cyclopropylmethyl sulfide.
Introduction of the Fluorophenyl Group: The cyclopropylmethyl sulfide is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Cyclization to Form the Dihydropyrazinone Core: The final step involves the cyclization of the intermediate with hydrazine hydrate to form the dihydropyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrazinone core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique electronic properties can be utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Biology: It can be used as a probe to study biological processes involving sulfanyl and fluorophenyl groups.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one: Lacks the fluorine atom, which may affect its electronic properties and biological activity.
3-[(Cyclopropylmethyl)sulfanyl]-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one: The fluorine atom is positioned differently, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-[(Cyclopropylmethyl)sulfanyl]-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its electronic properties and interactions with biological molecules. This unique structure may confer distinct advantages in terms of selectivity and potency in its applications.
Properties
Molecular Formula |
C14H13FN2OS |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-(cyclopropylmethylsulfanyl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C14H13FN2OS/c15-11-2-1-3-12(8-11)17-7-6-16-13(14(17)18)19-9-10-4-5-10/h1-3,6-8,10H,4-5,9H2 |
InChI Key |
AZUCBODVTXRUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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